molecular formula C32H23F2N B12140521 N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine

Cat. No.: B12140521
M. Wt: 459.5 g/mol
InChI Key: RSZXNBKGBWNQLF-UHFFFAOYSA-N
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Description

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine is a Schiff base derivative characterized by a central triphenylmethanamine backbone substituted with a bis(4-fluorophenyl)methylidene group. This structure combines the steric bulk of three phenyl rings with the electron-withdrawing effects of fluorine atoms on the para positions of the two fluorophenyl groups. Such fluorinated aromatic systems are known to enhance thermal stability, modulate electronic properties, and improve bioavailability in medicinal chemistry applications .

Properties

Molecular Formula

C32H23F2N

Molecular Weight

459.5 g/mol

IUPAC Name

1,1-bis(4-fluorophenyl)-N-tritylmethanimine

InChI

InChI=1S/C32H23F2N/c33-29-20-16-24(17-21-29)31(25-18-22-30(34)23-19-25)35-32(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-23H

InChI Key

RSZXNBKGBWNQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine typically involves the condensation reaction between 4-fluorobenzaldehyde and triphenylmethanamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound can also interact with biological targets, such as enzymes, by forming hydrogen bonds and other non-covalent interactions, thereby inhibiting their activity .

Comparison with Similar Compounds

(E,E)-N,N′-Cyclohexane-1,2-diylbis[1-(4-fluorophenyl)methanimine] (Compound 52)

  • Structure : A bis-Schiff base with two 4-fluorophenyl groups attached to a cyclohexane diamine backbone.
  • Synthesis: Catalyst-free condensation of para-fluorobenzaldehyde with 1,2-cyclohexanediamine in methanol .
  • Key Differences :
    • Lacks the triphenylmethanamine core, reducing steric hindrance compared to the target compound.
    • Exhibits crystallinity due to planar Schiff base geometry, whereas the triphenylmethanamine in the target compound may introduce torsional strain .
Property Target Compound Compound 52
Backbone Triphenylmethanamine Cyclohexane diamine
Fluorine Substituents Two para-F groups Two para-F groups
Synthesis Complexity Likely multi-step Single-step, catalyst-free

Bicyclic Amine Derivatives with Bis(4-fluorophenyl)methyl Groups

  • Example : N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octane derivatives (10a-d) .
  • Structure : Azabicyclo[3.2.1]octane core substituted with bis(4-fluorophenyl)methyl and alkylamine groups.
  • Key Differences: The bicyclic amine backbone enhances rigidity and receptor-binding specificity, contrasting with the flexible methanamine linker in the target compound.
Property Target Compound Compound 10a-d
Core Structure Triphenylmethanamine Azabicyclo[3.2.1]octane
Fluorine Substituents Two para-F groups Two para-F groups
Biological Activity Not reported GABA transporter inhibition

Halogen-Substituted Maleimides and Triazoles

  • Example : N-(4-fluorophenyl)maleimide (19) and 2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide .
  • Structure : Fluorophenyl groups attached to maleimide or triazole cores.
  • Key Differences :
    • Maleimides and triazoles exhibit distinct electronic profiles compared to Schiff bases, influencing redox activity and enzyme inhibition.
    • The triazole derivative showed potent tyrosinase inhibition (IC50 = 0.124 µM), highlighting the role of fluorinated aromatics in enhancing bioactivity .
Property Target Compound N-(4-Fluorophenyl)maleimide Triazole Derivative
Core Functional Group Schiff base Maleimide Triazole
Tyrosinase Inhibition Not reported IC50 = 5.18 µM IC50 = 0.124 µM

Triphenylmethanamine Derivatives

  • Example: N-(4-(aminomethyl)benzyl)-1,1,1-triphenylmethanamine (193b) .
  • Structure : Triphenylmethanamine core with a benzylamine substituent.
  • Key Differences :
    • Lacks fluorinated groups, reducing electron-withdrawing effects.
    • Synthesized via nucleophilic substitution (yield: 59%), suggesting the target compound may require similar protective strategies for the amine group .
Property Target Compound Compound 193b
Substituents Bis(4-fluorophenyl) Benzylamine
Synthesis Yield Not reported 59%

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